(Chroman-8-ylmethyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-8-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4H,2,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJFACCHHWIMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CN)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933727-40-3 | |
| Record name | 933727-40-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chroman 8 Ylmethyl Amine and Its Analogues
Established Synthetic Pathways for Chroman-Substituted Amines
The construction of the aminomethyl functionality on the chroman framework can be achieved through several reliable synthetic routes. These pathways are often adaptable to a range of substituted chroman precursors, allowing for the generation of diverse chemical libraries.
Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comThis two-step process, often performed in a single pot, involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com For the specific synthesis of (Chroman-8-ylmethyl)amine, the precursor is chroman-8-carbaldehyde. The reaction proceeds by condensing the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine. This imine is subsequently reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), with the latter being particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comThe choice of solvent typically involves polar protic solvents like methanol (B129727) or ethanol. This method is highly versatile and can be adapted to produce secondary or tertiary amines by using primary or secondary amines, respectively, in the initial condensation step. youtube.com A notable application of this strategy is seen in the synthesis of various lactam-fused chroman amines, where reductive amination with indole-substituted aldehydes is a key step in generating the final products. doi.orgTable 1: General Conditions for Reductive Amination
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Chroman-8-carbaldehyde | < doi.org/td> |
| Amine Source | Ammonia, Primary Amines, or Secondary Amines | < youtube.com/td> |
| Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN) | < masterorganicchemistry.com/td> |
| Solvent | Methanol, Ethanol | < masterorganicchemistry.com/td> |
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that introduces an aminomethyl group to an acidic proton located alpha to a carbonyl group. nih.govThe reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine or ammonia. nih.govWhen formaldehyde is used, the process is specifically termed aminomethylation. nih.gov In the context of chroman chemistry, the aromatic ring can be activated towards electrophilic substitution, allowing for the introduction of an aminomethyl group. For phenolic chroman derivatives, the positions ortho and para to the hydroxyl group are activated. The Mannich reaction has been successfully applied to various chromone (B188151) and isoflavone (B191592) systems, which are structurally related to chromans. researchgate.netuniv.kiev.uaFor instance, the aminomethylation of 7-hydroxyisoflavones using bis-(N,N-dimethylamino)methane has been shown to yield C-6 substituted N,N-dimethylaminomethyl derivatives. researchgate.netWhile direct aminomethylation at the C-8 position of a simple chroman is less common, the principles apply, particularly if the benzene (B151609) ring is appropriately activated. The reaction typically proceeds by generating an Eschenmoser's salt or a similar iminium ion in situ, which then acts as the electrophile. nih.gov
Transition metal catalysis offers powerful and efficient routes for constructing complex molecular architectures. acs.orgIn the synthesis of chroman amines, metal catalysts, particularly those based on palladium, nickel, and ruthenium, play a crucial role in both the formation of the chroman ring and the introduction of the amine functionality. rsc.orgchemrxiv.org One strategy involves the cross-coupling of an appropriately substituted aryl halide with an alkyl zinc reagent, catalyzed by a transition metal complex. For example, the synthesis of a des-fluoro five-membered lactam-fused chroman amine involved a key step where an aryl bromide was coupled with dimethylzinc (B1204448) using a bis-(triphenylphosphine)palladium(II) dichloride catalyst. doi.orgAnother approach is the direct amination of aryl halides or triflates, a reaction for which palladium catalysts are well-known.
Furthermore, metal-catalyzed reactions can be employed for the cyclization step to form the chroman ring itself. For instance, palladium-catalyzed intramolecular addition of alcohols to allenes has been developed for the stereoselective synthesis of cyclic ethers like tetrahydropyrans, the core structure of chroman. nih.govNickel-catalyzed reductive cyclization of aryl-chained alkynones has also emerged as a powerful method for synthesizing chiral chroman derivatives. chemrxiv.org
One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that minimize waste, reduce reaction times, and simplify purification processes by combining multiple reaction steps in a single vessel without isolating intermediates. ias.ac.inSeveral such protocols have been developed for the synthesis of chroman and chromene derivatives.
For example, a one-pot, three-component reaction for the synthesis of 2-amino-4H-chromene derivatives has been reported, involving an enolizable compound, malononitrile, and various arylaldehydes under solvent-free conditions. rsc.orgAnother example is the synthesis of 4-chromanone (B43037) derivatives from 3-formylchromone and primary aromatic amines, catalyzed by a water-tolerant Lewis acid catalyst, Zn[(L)proline]₂, in an aqueous medium. ias.ac.inThese methods highlight the trend towards developing more environmentally benign and atom-economical synthetic routes. Asymmetric organocatalysis has also enabled diversity-oriented one-pot syntheses to construct functionalized chroman-2-one derivatives with high efficiency and stereoselectivity. acs.org
Stereoselective Synthesis of Chiral Chroman Amine Derivatives
The development of stereoselective synthetic methods is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. For chroman amines, the stereocenter can be located at various positions on the chroman ring or on a substituent.
Organocatalysis has proven to be a powerful tool for the enantioselective synthesis of chroman derivatives. Domino Michael/hemiacetalization reactions of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, can produce highly functionalized chroman-2-ones and chromanes with excellent diastereo- and enantioselectivities. rsc.org Transition metal catalysis also offers robust solutions for stereoselective synthesis. Nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl-chained alkynones provides an efficient route to chiral 3-hydroxychroman derivatives. chemrxiv.orgSimilarly, palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates has been shown to proceed with complete chirality transfer, yielding stereodefined tetrahydropyran (B127337) vinyl phosphonates. nih.govThe asymmetric hydrogenation of various unsaturated precursors, catalyzed by chiral transition metal complexes, is another widely used method for accessing chiral amines. acs.org
Design and Synthesis of Functionalized this compound Analogues
To explore structure-activity relationships and optimize biological properties, the synthesis of functionalized analogues of this compound is of significant interest. This involves introducing various substituents onto the chroman ring or modifying the amine functionality.
Cascade radical cyclization reactions have emerged as a powerful strategy for synthesizing diversely functionalized chroman-4-ones, which can be precursors to functionalized chroman amines. rsc.orgresearchgate.netFor instance, a direct approach to synthesize phosphonate, azide, and hydroxy-functionalized chroman-4-ones involves the intramolecular addition of an in situ generated acyl radical onto an alkene, followed by a selective cross-coupling. rsc.org Furthermore, the synthesis of lactam-fused chroman derivatives with dual affinity at serotonin (B10506) receptors has been reported. doi.orgThe synthesis involved multi-step sequences including Heck reactions, hydrogenations, and reductive aminations to build complex, functionalized chroman amine structures. doi.orgThe synthesis of chromene and chroman derivatives through the cesium carbonate-promoted domino addition of 2'-hydroxychalcones with allenoates also provides access to multi-replaced chroman frameworks. nih.govThese examples demonstrate the versatility of modern synthetic methods in creating a wide array of functionalized chroman amine analogues for further investigation.
Regioselective Functionalization of the Chroman Ring
Achieving regioselectivity in the functionalization of the chroman ring is a significant synthetic challenge. The inherent electronic properties of the benzopyran system, particularly the electron-donating nature of the heterocyclic oxygen atom, activate the ortho (C-8) and para (C-6) positions for electrophilic aromatic substitution. smolecule.com This often leads to mixtures of C-6 and C-8 substituted products, necessitating carefully controlled reaction conditions or the use of directing groups to achieve substitution at the desired C-8 position.
The most direct precursor for synthesizing this compound is chroman-8-carbaldehyde. umich.edulookchem.com The introduction of the aldehyde (formyl group) at the C-8 position is a critical step. Methodologies analogous to those used for other substituted chromans can be employed. For instance, formylation of a substituted 5,7-dihydroxy-2,2-dimethylchroman has been successfully achieved at the C-8 position using dichloromethyl methyl ether and titanium tetrachloride (TiCl₄), demonstrating the feasibility of electrophilic substitution at this site. nih.gov Other formylation techniques, such as the Vilsmeier-Haack reaction, are also common for introducing aldehyde groups onto activated aromatic rings and could be applied to the chroman system. univen.ac.za
The table below summarizes potential strategies for the regioselective functionalization of the chroman ring to yield an 8-substituted precursor suitable for conversion to this compound.
Table 1: Methodologies for Regioselective C-8 Functionalization of the Chroman Ring
| Reaction Type | Reagents & Conditions | Resulting Functional Group | Research Context | Citation |
|---|---|---|---|---|
| Electrophilic Formylation | Dichloromethyl methyl ether, TiCl₄, in CH₂Cl₂ | Aldehyde (-CHO) | Formylation of a 5,7-dihydroxychroman derivative yielded the C-8 aldehyde. | nih.gov |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Aldehyde (-CHO) | Used to synthesize 8-substituted-chromone-3-carbaldehydes from 2-hydroxyacetophenones. | univen.ac.za |
| Halogenation | N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) | Iodo (-I) or Bromo (-Br) | Halogenation of 2-hydroxyacetophenones prior to cyclization to direct substitution. | univen.ac.za |
Modifications at the Alkylamino Moiety
Once the key intermediate, chroman-8-carbaldehyde, is obtained, the this compound core can be synthesized and further modified. The most prevalent and efficient method for converting the aldehyde to the primary amine is reductive amination. thermofishersci.inlibretexts.org
Reductive amination is typically a one-pot reaction where the aldehyde first reacts with an amine source to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of the parent compound, this compound, ammonia is used as the amine source. To generate N-substituted analogues (secondary or tertiary amines), primary or secondary amines are used instead of ammonia. organic-chemistry.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they are selective for the reduction of the protonated imine over the starting aldehyde, which prevents the side-reaction of alcohol formation. masterorganicchemistry.comorganic-chemistry.org
Further modifications can be performed on the primary amine of this compound. Standard N-alkylation or N-acylation reactions can be used to introduce a wide variety of substituents. For example, N-propargylation of similar gem-dimethylchroman-4-amines has been accomplished using propargyl bromide to yield the corresponding N-propargyl derivative, a common modification in medicinal chemistry. core.ac.uk Similarly, reaction with alkyl halides or acyl chlorides would yield more complex analogues. google.com
The tables below detail these modification strategies.
Table 2: Synthesis of this compound and Analogues via Reductive Amination
| Aldehyde Precursor | Amine Source | Reducing Agent | Product | Research Context | Citation |
|---|---|---|---|---|---|
| Chroman-8-carbaldehyde | Ammonia (NH₃) | NaBH₃CN or NaBH(OAc)₃ | This compound | This is a standard, widely applicable method for amine synthesis from aldehydes. | libretexts.orgmasterorganicchemistry.comorganic-chemistry.org |
| Chroman-8-carbaldehyde | Methylamine (B109427) (CH₃NH₂) | NaBH₃CN or NaBH(OAc)₃ | N-Methylthis compound | Using a primary amine yields a secondary amine product. | organic-chemistry.org |
| Chroman-8-carbaldehyde | Dimethylamine ((CH₃)₂NH) | NaBH₃CN or NaBH(OAc)₃ | N,N-Dimethylthis compound | Using a secondary amine yields a tertiary amine product. | organic-chemistry.org |
Table 3: Further Modifications of the this compound Moiety
| Starting Amine | Reagent | Reaction Type | Product | Research Context | Citation |
|---|---|---|---|---|---|
| This compound | Propargyl bromide, Base | N-Alkylation | N-Propargylthis compound | Propargylation is a common modification for chroman-amine derivatives. | core.ac.uk |
| This compound | Benzyl bromide, Base | N-Alkylation | N-Benzylthis compound | Alkylation with alkyl halides is a fundamental amine modification. | google.com |
Advanced Spectroscopic and Computational Characterization of Chroman 8 Ylmethyl Amine Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For a typical (Chroman-8-ylmethyl)amine derivative, protons on the aromatic ring appear in the downfield region (~6.5-7.5 ppm), while the aliphatic protons of the chroman ring and the methylamine (B109427) side chain resonate at higher fields. The ¹³C NMR spectrum distinguishes carbon atoms based on their electronic environment, with aromatic carbons appearing downfield (~115-155 ppm) and aliphatic carbons further upfield.
2D Correlational Techniques: To resolve ambiguities and confirm connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the aliphatic portion of the chromane ring and confirming neighbor relationships on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This provides a direct link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons. Multiplicity-edited HSQC can also distinguish between CH, CH₂, and CH₃ groups by the phase of their cross-peaks.
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Scaffold
| Position | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 2 | CH₂ | ~4.1-4.3 (t) | ~65-70 | H3, H4 |
| 3 | CH₂ | ~1.9-2.1 (m) | ~20-25 | H2, H4 |
| 4 | CH₂ | ~2.7-2.9 (t) | ~25-30 | H3, C5, C4a |
| 4a | C | - | ~120-125 | H4, H5 |
| 5 | CH | ~6.8-7.0 (d) | ~125-130 | H6, H4 |
| 6 | CH | ~6.6-6.8 (t) | ~115-120 | H5, H7 |
| 7 | CH | ~6.9-7.1 (d) | ~128-132 | H6, H8-CH₂ |
| 8 | C | - | ~120-125 | H7, H8-CH₂ |
| 8a | C | - | ~150-155 | H7 |
| 8-CH₂ | CH₂ | ~3.8-4.0 (s) | ~40-45 | H7, C7, C8 |
| Amine | NH₂ | ~1.5-3.0 (br s) | - | H8-CH₂ |
Note: Chemical shifts are approximate and can vary significantly based on solvent and substitution.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and provides evidence for its molecular formula through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation pathways would include:
Alpha-Cleavage: A dominant fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This would result in the loss of the chroman moiety and the formation of a stable CH₂=NH₂⁺ ion (m/z = 30).
Benzylic Cleavage: Cleavage at the benzylic position (the C8-CH₂ bond) would lead to the formation of a stable chroman radical and a resonance-stabilized aminomethyl cation, or vice-versa depending on charge retention.
Ring Fragmentation: The chromane ring itself can undergo fragmentation, often through a retro-Diels-Alder (rDA) type reaction, leading to characteristic neutral losses.
Loss of Ammonia (B1221849): A minor fragmentation pathway might involve the loss of ammonia (M-17), although this is less common for primary amines compared to other cleavages.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) | Weak-Medium |
| Primary Amine (N-H) | Scissoring Bend | 1580-1650 | Medium-Strong |
| Primary Amine (N-H) | Wag | 665-910 | Broad, Strong |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200-1270 | Strong |
| Aliphatic Amine (C-N) | Stretch | 1020-1250 | Weak-Medium |
References for characteristic IR frequencies.
The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) group. The strong absorption from the aryl ether C-O bond is characteristic of the chroman ring system.
Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The chroman ring system, containing a substituted benzene (B151609) ring, is expected to show π → π* transitions. Typically
Computational Chemistry and Quantum Mechanical Modeling
Prediction of Spectroscopic Parameters and Molecular Properties (e.g., HOMO-LUMO, MEP)
Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful tool for predicting the structural, electronic, and spectroscopic properties of molecules like this compound and its derivatives. rsc.orgrsc.org These theoretical calculations provide valuable insights that complement experimental data, helping to understand molecular stability, reactivity, and potential intermolecular interactions. rsc.orgd-nb.info
The electronic properties of a molecule are fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. joaquinbarroso.comedu.krdirjweb.com A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high stability and lower reactivity. edu.krdresearchgate.net
Another key computational tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It is used to predict how a molecule will interact with other chemical species. mdpi.com MEP maps use a color scale to denote different regions of electrostatic potential: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential. nih.gov Analysis of the MEP can identify reactive sites, such as lone pairs and π-electron systems, and is instrumental in understanding noncovalent interactions. researchgate.netmdpi.com
Computational studies on related chromone (B188151) and chromene derivatives have successfully used these parameters to analyze their bioactivity. d-nb.inforesearchgate.net For instance, calculations on certain chromone derivatives revealed that molecules with smaller energy gaps and higher electrophilicity index values tend to exhibit greater biological activity. researchgate.net
Table 1: Predicted Molecular Properties of Exemplary Chroman Derivatives
This table presents representative data from computational studies on various chroman-like structures to illustrate the typical values obtained for HOMO-LUMO energies and MEP. The specific values for this compound would require dedicated DFT calculations.
| Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | MEP Minimum (Negative Potential) | MEP Maximum (Positive Potential) |
| Chromene Derivative 4a | - | - | 5.168 | - | - |
| Chromene Derivative 4b | - | - | 6.308 | - | - |
| Chromone Derivative TPC | - | - | 1.870 | Electron-rich regions near O atoms | Electron-poor regions near H atoms |
| Chromone Derivative FHM | - | - | 1.649 | Electron-rich regions near O atoms | Electron-poor regions near H atoms |
| Chromone Derivative PFH | - | - | 1.590 | Electron-rich regions near O and N atoms | Electron-poor regions near H atoms |
Application of Spectroscopic Techniques for Mechanistic Studies (e.g., STD-NMR)
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a highly effective ligand-based NMR technique used to study the interactions between small molecules (ligands) and large biomolecules (receptors), such as proteins or nucleic acids. nih.govresearchgate.netcreative-biostructure.com It is a powerful tool for screening chemical libraries for binding activity, identifying the specific part of a ligand that interacts with a receptor (epitope mapping), and elucidating the binding mode, all of which are crucial for mechanistic studies in drug discovery. nih.govrsc.org
The fundamental principle of STD-NMR relies on the transfer of magnetization from the receptor to the ligand upon binding. researchgate.net The experiment involves two spectra. In the first, the "on-resonance" spectrum, a selective radiofrequency pulse saturates a region of the NMR spectrum where only the receptor protons resonate. rsc.org This saturation spreads throughout the entire receptor molecule via a process called spin diffusion. rsc.org If a ligand binds to this saturated receptor, the saturation is transferred to the ligand's protons through the nuclear Overhauser effect (NOE). researchgate.net In the second, "off-resonance" spectrum, the pulse is applied to a region where neither the receptor nor the ligand has signals, serving as a control. creative-biostructure.comrsc.org
By subtracting the on-resonance spectrum from the off-resonance spectrum, a "difference" spectrum is generated. creative-biostructure.com This STD spectrum exclusively shows signals from the ligand protons that received saturation, meaning they were in close proximity to the receptor during the binding event. researchgate.netumd.edu The intensity of these signals is proportional to how close each proton is to the receptor's surface. researchgate.net This allows for the precise identification of the ligand's binding epitope. nih.gov
For a derivative of this compound, STD-NMR could be used to understand its mechanism of action by identifying how it binds to its biological target. By observing which protons of the compound show the strongest signals in the STD spectrum, researchers can construct a model of its orientation within the receptor's binding pocket. For example, strong signals from the protons on the aromatic ring of the chroman moiety would indicate that this part of the molecule is deeply embedded in the binding site, while weaker or absent signals from the aminomethyl side chain might suggest it is more solvent-exposed. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective derivatives.
Table 2: Illustrative STD-NMR Results for a Hypothetical this compound Derivative
This table provides a hypothetical example of STD-NMR data to demonstrate how results are interpreted for epitope mapping. The "STD Enhancement" is a relative measure of the signal intensity in the difference spectrum, indicating the proximity of each proton to the receptor.
| Proton Group on this compound | Chemical Shift (ppm) (Hypothetical) | Relative STD Enhancement (%) | Implied Proximity to Receptor |
| Aromatic Protons (Chroman Ring) | 6.8 - 7.5 | 100 (normalized) | Very Close |
| Methylene Protons (-CH2-N) | 4.1 | 85 | Close |
| Methylene Protons (Chroman C4) | 2.8 | 60 | Moderately Close |
| Methylene Protons (Chroman C3) | 2.0 | 30 | Distant |
| Amine Protons (-NH2) | 1.5 | 15 | Very Distant / Solvent Exposed |
Biological Evaluation and Pharmacological Potential of Chroman 8 Ylmethyl Amine and Its Analogues
Anticancer Activities and Molecular Mechanisms
Analogues of (Chroman-8-ylmethyl)amine have demonstrated notable anticancer properties, attributed to their ability to induce cytotoxicity in cancer cells, modulate critical cell cycle checkpoints, and trigger programmed cell death through various molecular pathways.
The anticancer potential of chroman-related structures has been evaluated against a wide array of human cancer cell lines. These in vitro assays are crucial for determining the concentration-dependent inhibitory effects of these compounds on cancer cell proliferation.
A series of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives were tested for their cytotoxic activity against HeLa (cervical cancer) and HEp-2 (epidermoid laryngeal carcinoma) cell lines. researchgate.net Two specific 4H-chromenes, designated 8h and 8i, were found to significantly inhibit the proliferation of both cell lines in a time- and dose-dependent manner. researchgate.net Similarly, a study on conformationally restricted polyamine analogues, such as PG11047 and its derivatives, showed significant cancer cell inhibition. mdpi.com Analogues with longer alkyl chains demonstrated an eight-fold or greater increase in inhibitory activity against the human colon cancer cell line HCT116 and the human lung cancer cell line A549 compared to the parent compound. mdpi.com Furthermore, novel benzo[h]chromene derivatives showed promising anticancer activity when screened by the National Cancer Institute against 60 different cell lines. nih.gov The table below summarizes the 50% inhibitory concentration (IC₅₀) values for several chroman analogues across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Analogues in Human Cancer Cell Lines
| Compound/Analogue | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| 4H-chromene 8h | HeLa | Cervical Cancer | 115.04 |
| 4H-chromene 8i | HeLa | Cervical Cancer | 18.96 |
| 4H-chromene 8h | HEp-2 | Laryngeal Carcinoma | 86.94 |
| 4H-chromene 8i | HEp-2 | Laryngeal Carcinoma | 25.08 |
| HPG-2 (PG11047 analogue) | A549 | Lung Adenocarcinoma | < 1 |
| HPG-7 (PG11047 analogue) | A549 | Lung Adenocarcinoma | < 1 |
| Benzo[h]chromene 5a | HL-60 | Acute Myeloid Leukemia | Data available |
| Benzo[h]chromene 6a | HL-60 | Acute Myeloid Leukemia | Data available |
| Platinum(II) Derivative YLN1 | MDA-MB-231 | Breast Cancer | 5.49 ± 0.14 |
| Platinum(II) Derivative YLN2 | MDA-MB-231 | Breast Cancer | 7.09 ± 0.24 |
A key mechanism behind the anticancer activity of chroman analogues is their ability to interfere with the cell cycle, leading to arrest at specific phases and subsequent induction of apoptosis (programmed cell death).
For instance, certain benzo[h]chromene derivatives have been shown to suppress the growth of human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest at the G1/S phase. nih.gov This arrest is associated with the regulation of key cell cycle proteins such as CDK-2 and CyclinD1. nih.gov Following cell cycle arrest, these compounds trigger apoptosis by activating both the extrinsic pathway, involving Fas and Caspase 8, and the intrinsic (mitochondrial) pathway, characterized by changes in the Bcl-2 protein family and activation of Caspase 3. nih.gov Similarly, other compounds have been observed to cause cell cycle arrest at the G2/M phase. mdpi.com The induction of apoptosis is a common endpoint, often confirmed by the upregulation of pro-apoptotic proteins like Bax and the cleavage of PARP and caspase-3, alongside the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com Studies on yamogenin, a spirostane saponin, also show strong inhibition of the cell cycle, which may indicate apoptosis as the primary mode of cell death. mdpi.com This is often accompanied by a significant decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. mdpi.com
The anti-proliferative effects of chroman derivatives are mediated through complex signaling pathways and, in some cases, direct interaction with cellular macromolecules like DNA. Research has shown that certain 8-hydroxyquinoline (B1678124) platinum(II) derivatives, which can be considered structural analogues, induce cancer cell death by triggering significant DNA damage. rsc.org This damage response is a critical mechanism for the antitumor activity of these specific metal-based compounds. rsc.org
The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade known to be involved in both cell proliferation and apoptosis that can be modulated by anticancer agents. mdpi.com The activation of specific kinases within this pathway, such as p38 MAPK and extracellular signal-regulated kinase (ERK1/2), has been linked to the apoptotic action of certain therapeutic compounds in leukemia cells. mdpi.com Furthermore, the regulation of the CDK-2/CyclinD1 protein complex represents a direct intervention in the cellular machinery that governs proliferation, and its modulation by benzo[h]chromenes highlights a key anti-proliferative mechanism. nih.gov
Neuropharmacological Applications and Central Nervous System (CNS) Targets
Derivatives of the chroman structure have also been investigated for their potential in treating neurological disorders. Their mechanism of action in the central nervous system often involves the inhibition of key enzymes that regulate neurotransmitter levels, such as cholinesterases and monoamine oxidases.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). taylorandfrancis.comnih.gov Inhibiting these enzymes increases acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net
A study on amino-7,8-dihydro-4H-chromenone derivatives revealed their potential as inhibitors of both AChE and BChE. nih.gov The designed backbone of these amino chromenone derivatives generally displayed high potency and selectivity against BChE compared to AChE. nih.gov One particular compound, 4k, exhibited significant potency against BChE with an IC₅₀ value of 0.65 ± 0.13 µM. nih.gov Kinetic studies further revealed that this compound acts as a competitive-type inhibitor. nih.gov The increased bulkiness of certain structural features in these analogues appeared to favor BChE inhibition. nih.gov
Table 2: Cholinesterase Inhibition by a this compound Analogue
| Compound/Analogue | Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
|---|---|---|---|---|
| Amino chromenone 4k | Butyrylcholinesterase (BChE) | Competitive | 0.65 ± 0.13 | 0.55 |
Monoamine oxidases (MAO) are enzymes responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. nih.govwikipedia.org They exist in two isoforms, MAO-A and MAO-B, which are targets for treating depression and neurodegenerative diseases such as Parkinson's disease. wikipedia.orgnih.govresearchgate.net
Several chromone (B188151) and chroman-4-one derivatives have been identified as potent inhibitors of MAO. For example, 5-hydroxy-2-methyl-chroman-4-one was found to be a reversible and competitive inhibitor of MAO-B, showing about a four-fold selectivity for MAO-B over MAO-A. mdpi.com Another study on 6-benzyloxy substituted chromones identified compounds that act as potent and reversible MAO-B inhibitors with IC₅₀ values in the low nanomolar range. nih.gov The high potency of these inhibitors suggests their potential application in therapies for neurodegenerative disorders. nih.gov
Table 3: Monoamine Oxidase (MAO) Inhibition by this compound Analogues
| Compound/Analogue | Enzyme | IC₅₀ |
|---|---|---|
| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 µM |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 µM |
| 6-[(3-bromobenzyl)oxy]chromone (acidic C3) | MAO-B | 2.8 nM |
| 6-[(3-bromobenzyl)oxy]chromone (aldehydic C3) | MAO-B | 3.7 nM |
Therapeutic Potential in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
The chroman scaffold is a key feature in compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov These conditions are often characterized by complex pathologies, including neuroinflammation, oxidative stress, and the aggregation of proteins like amyloid-beta (Aβ) and tau. mdpi.comnih.govresearchgate.net Analogues of this compound have shown promise by targeting multiple facets of these diseases.
One primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. drugs.comdrugbank.com Reduced levels of acetylcholine are a hallmark of Alzheimer's disease, and inhibiting AChE can help alleviate cognitive symptoms. drugs.comwebmd.com Studies on minimally substituted chromones, such as 3-cyanochromone, have demonstrated potent AChE inhibitory activity, with IC50 values comparable to the FDA-approved drug Donepezil. nih.gov These inhibitors are often non-competitive and bind near the peripheral anionic site (PAS) of the enzyme. nih.gov
Neuroinflammation is another critical component of neurodegenerative diseases, with microglial activation leading to the production of pro-inflammatory mediators. researchgate.net Certain chromanone derivatives have been shown to mitigate inflammation in the brain by inhibiting this activation. researchgate.net Furthermore, a class of enzymes known as sirtuins, particularly SIRT2, are involved in cellular processes related to aging and neurodegeneration. nih.gov Chroman-4-one derivatives have been synthesized and evaluated as novel inhibitors of SIRT2, presenting another avenue for therapeutic intervention in diseases like Parkinson's, Alzheimer's, and Huntington's disease. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Chromone Analogues
| Compound | IC50 (nM) | Inhibition Type | Binding Site |
|---|---|---|---|
| 3-Cyanochromone (CyC) | 85.12 ± 6.70 | Non-competitive | Peripheral Anionic Site (PAS) |
| 7-Amino-3-methylchromone (AMC) | 103.09 ± 11.90 | Non-competitive | Peripheral Anionic Site (PAS) |
| Donepezil (Reference) | 74.13 ± 8.30 | Not Applicable | Not Applicable |
Data sourced from spectroscopic and molecular modeling investigations. nih.gov
Antimicrobial and Antifungal Spectrum
The chroman framework is integral to a variety of synthetic compounds exhibiting broad-spectrum antimicrobial and antifungal properties. These derivatives have been tested against a wide range of pathogenic microorganisms. mdpi.com
Efficacy Against Bacterial Pathogens (Gram-Positive and Gram-Negative)
Chroman derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria typically presents a barrier to many antibiotics, making this class of compounds particularly interesting. nih.gov Studies on chroman carboxamide derivatives showed potent activity, with Minimum Inhibitory Concentration (MIC) values indicating greater efficacy against Gram-negative strains compared to Gram-positive ones. researchgate.net For instance, some compounds displayed MIC values between 12.5-100 µg/ml against Gram-negative bacteria. researchgate.net
Similarly, spiropyrrolidines integrated with chroman-4-one scaffolds have shown antibacterial potential, with MIC values against Bacillus subtilis and Staphylococcus epidermidis as low as 32 µg/mL, outperforming reference antibiotics like Amoxicillin. mdpi.com The substitution pattern on the chroman ring plays a crucial role in the observed activity. For example, a disubstituted chroman-4-one derivative with two methyl groups showed an MIC of 256 μg/mL against both Gram-positive and Gram-negative bacteria. mdpi.com
Table 2: Antibacterial Activity of Selected Chroman-4-one Analogues
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Chroman Carboxamides | Gram-Positive Bacteria | 25-100 | researchgate.net |
| Chroman Carboxamides | Gram-Negative Bacteria | 12.5-100 | researchgate.net |
| Spiropyrrolidine-Chroman Hybrids | B. subtilis | 32 | mdpi.com |
| Spiropyrrolidine-Chroman Hybrids | S. epidermidis | 32 | mdpi.com |
Activity Against Fungal and Yeast Species
The antifungal spectrum of chroman analogues includes activity against various yeast species and filamentous fungi. nih.gov Chroman-4-one and homoisoflavonoid derivatives have been evaluated against medically important fungi, including Candida species. mdpi.com Some of these compounds showed good antifungal activity, with MIC values against Candida species and Nakaseomyces glabratus at 64 μg/mL. mdpi.com In some cases, the potency of these derivatives exceeded that of the standard antifungal drug fluconazole. mdpi.com
Further studies on chroman carboxamides identified compounds with high antifungal activity, exhibiting an MIC of 25 µg/ml, which was comparable to fluconazole. researchgate.net The fungicidal potential of some chroman derivatives has also been confirmed, with studies showing that they may act by targeting the fungal plasma membrane. semanticscholar.org
Table 3: Antifungal Activity of Selected Chroman Analogues
| Compound/Derivative | Fungal/Yeast Species | MIC (µg/mL) | Reference |
|---|---|---|---|
| Chroman-4-one derivative 1 | Candida species | 64 | mdpi.com |
| Chroman-4-one derivative 2 | N. glabratus | 64 | mdpi.com |
| Chroman Carboxamide 4a | Fungal Strains | 25 | researchgate.net |
| Chroman Carboxamide 4b | Fungal Strains | 25 | researchgate.net |
Antimalarial Activity and Target Engagement
Malaria, caused by Plasmodium parasites, remains a significant global health threat, with drug resistance necessitating the discovery of new chemical entities. scienceasia.orgnih.gov Chromone and coumarin (B35378) derivatives, which are structurally related to chromans, have emerged as promising candidates for antimalarial drug development. scienceasia.orgresearchgate.neteurekaselect.com
Efficacy Against Plasmodium falciparum Strains
Plasmodium falciparum is the most virulent species causing malaria in humans. scienceasia.org A series of chromone derivatives have been evaluated for their in vitro antimalarial activity against P. falciparum. One of the most potent compounds identified had an IC50 value of 0.95 µM, which is more potent than the established antimalarial drugs primaquine (B1584692) and tafenoquine. scienceasia.org These compounds are believed to exert their effect by inhibiting β-hematin formation, a crucial process for the parasite's survival, as it detoxifies the free heme produced during hemoglobin digestion. scienceasia.org
Table 4: In Vitro Antimalarial Activity of a Potent Chromone Derivative
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Chromone derivative 36 | P. falciparum | 0.95 | scienceasia.org |
| Primaquine (Reference) | P. falciparum | 2.41 | scienceasia.org |
Molecular Docking with Parasitic Enzymes (e.g., PfDHFR-TS)
Dihydrofolate reductase-thymidylate synthase (DHFR-TS) is a well-validated target for antimalarial drugs, as it is essential for the parasite's DNA synthesis. scispace.comnih.gov Molecular docking studies are computational methods used to predict the binding affinity and interaction between a small molecule and a target protein. sunankalijaga.orgresearchgate.net
While specific docking studies for this compound with Plasmodium falciparum DHFR-TS (PfDHFR-TS) are not widely published, research on structurally similar compounds provides valuable insights. For example, docking studies on pyrimethamine (B1678524) derivatives and other heterocyclic compounds with PfDHFR-TS have successfully predicted their binding modes. nih.govresearchgate.netnih.gov These studies often identify key amino acid residues, such as Asp54, that are crucial for hydrogen bonding and stabilizing the inhibitor within the enzyme's active site. scispace.comresearchgate.net A study on Vladinol F, which contains a chroman-like structure, predicted interaction with several amino acid residues in the PfDHFR-TS active site, including Ala16, Asp54, and Ile164, with a favorable grid score of -64.926 Kcal/mol. sunankalijaga.org This suggests that the chroman scaffold is a viable candidate for designing potent inhibitors of this parasitic enzyme.
Other Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant, Antidiabetic, Antiviral, Antitubercular, TRPM8 Inhibition)
The therapeutic potential of the chroman scaffold extends beyond a single target, with various analogues of this compound demonstrating a wide array of pharmacological activities. These include anti-inflammatory, antioxidant, antidiabetic, antiviral, antitubercular, and TRPM8 inhibitory effects.
Anti-inflammatory Activity: Chroman derivatives have been investigated for their ability to modulate inflammatory pathways. For instance, a series of novel chroman derivatives, including amidochromans and chromanyl esters, were screened for their capacity to inhibit the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells. rsc.org One of the most potent compounds identified was N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide. rsc.org Structure-activity relationship (SAR) studies revealed that the length and branching of the amide side chain, as well as substitutions on the phenyl ring, significantly influence the anti-inflammatory activity. rsc.orgresearchgate.net Other studies on 2-phenyl-4H-chromen-4-one derivatives have shown that these compounds can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells by inhibiting the TLR4/MAPK signaling pathway. nih.govnih.govresearchgate.net
Antioxidant Activity: The chroman ring is a core structure in Vitamin E (α-tocopherol), a well-known natural antioxidant. Consequently, many synthetic chroman derivatives have been evaluated for their antioxidant properties. The primary mechanism of action for chromanol-type compounds is the reduction of oxygen-centered radicals. researchgate.net The antioxidant efficacy is determined by the rates of the primary reaction with radicals and the subsequent reactions of the resulting chromanoxyl radicals. researchgate.net Various in vitro assays are employed to determine the antioxidant potential of these compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govmdpi.com Studies on new chromone derivatives have demonstrated their ability to scavenge superoxide (B77818) anion and hydroxyl radicals, as measured by techniques like chemiluminescence and electron paramagnetic resonance (EPR) spectroscopy. nih.gov
Antidiabetic Activity: Chroman and chromone derivatives have emerged as potential candidates for the management of diabetes mellitus. Their mechanisms of action are varied and can include the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. researchgate.net Some coumarin (a related benzopyrone) derivatives have been shown to reduce hepatic gluconeogenic enzymes like glucose-6-phosphatase and fructose-1,6-bisphosphatase in diabetic rat models. nih.gov Furthermore, certain flavonoids with a chroman core can enhance glucose uptake by cells through pathways like the PI3K/Akt pathway and by promoting the translocation of glucose transporter 4 (GLUT4). mdpi.com
Antiviral Activity: The chroman scaffold has been identified in compounds with activity against a range of viruses. For example, certain chroman aldehydes have been shown to inhibit HIV infectivity in single-round infectivity studies using HeLa37 cells. nih.gov The antiviral activity of these compounds is often assessed by determining their 50% inhibitory concentration (IC50). nih.gov Another related class, chromone alkaloids, has demonstrated activity against both HIV and Herpes Simplex Virus (HSV). nih.gov The proposed anti-HIV mechanism for some of these compounds involves irreversible binding to the viral envelope protein gp120, rather than inhibition of reverse transcriptase or protease. nih.gov
Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. Chroman-containing compounds have shown promise in this area. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antitubercular activity of a compound. nih.gov Axinellamines A and B, which contain a complex heterocyclic system that can be conceptually related to substituted chromans, were identified as effective anti-tubercular agents with MIC90 values of 18 µM and 15 µM, respectively. nih.gov These compounds also demonstrated the ability to reduce the intracellular bacterial load in infected mammalian cells. nih.gov
TRPM8 Inhibition: The transient receptor potential melastatin 8 (TRPM8) channel is a sensor for cold temperatures and has been implicated in pain and other pathological conditions. Chroman derivatives have been developed as potent TRPM8 antagonists. google.comnih.gov The inhibitory activity of these compounds is often evaluated using calcium imaging assays in cells expressing the TRPM8 channel, or through more direct electrophysiological techniques like patch-clamp assays. nih.govresearchgate.net SAR studies have led to the identification of chroman-based TRPM8 antagonists with high selectivity over other TRP channels. nih.gov
Advanced In Vitro and In Vivo Biological Assay Methodologies
The evaluation of the pharmacological potential of this compound and its analogues necessitates the use of a range of sophisticated in vitro and in vivo biological assay methodologies. These techniques are crucial for determining the efficacy, potency, and mechanism of action of these compounds across various therapeutic targets.
In Vitro Assay Methodologies:
Cell-Based Assays for Anti-inflammatory Activity: A common in vitro model for inflammation involves the use of cell lines such as human endothelial cells or murine macrophages (e.g., RAW264.7). rsc.orgnih.gov These cells can be stimulated with agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to induce an inflammatory response. rsc.orgnih.gov The anti-inflammatory effect of test compounds can then be quantified by measuring the expression of adhesion molecules like ICAM-1 using techniques such as cell-based ELISA, or by measuring the levels of inflammatory mediators like nitric oxide (NO) using the Griess reagent assay and pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA. rsc.orgnih.govresearchgate.net
Antioxidant Capacity Assays: A battery of in vitro chemical assays is typically used to assess antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method where the reduction of the stable DPPH radical is measured spectrophotometrically. nih.gov Other common methods include the ferric reducing antioxidant power (FRAP) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.com For a more detailed mechanistic understanding, electron paramagnetic resonance (EPR) spectroscopy can be employed to study the scavenging of specific free radicals like superoxide and hydroxyl radicals. nih.gov
Enzyme Inhibition Assays for Antidiabetic Potential: The inhibitory effect of compounds on key carbohydrate-metabolizing enzymes is a common in vitro screening method for antidiabetic agents. Assays for α-amylase and α-glucosidase inhibition measure the ability of a compound to slow the breakdown of complex carbohydrates, which can be monitored by quantifying the release of glucose from a substrate like starch or sucrose. researchgate.net
Antiviral Assays: Single-round infectivity assays are a standard method to evaluate the antiviral activity of compounds against viruses like HIV. nih.gov These assays typically involve infecting a susceptible cell line (e.g., HeLa37) with the virus in the presence of varying concentrations of the test compound. nih.gov The level of infection is then quantified, often by immunostaining for viral antigens, to determine the concentration of the compound that inhibits 50% of viral infectivity (IC50). nih.gov
Antitubercular Screening: The in vitro activity of compounds against Mycobacterium tuberculosis is primarily determined by measuring the minimum inhibitory concentration (MIC). This is the lowest concentration of a compound that prevents visible growth of the bacteria. nih.gov The microplate Alamar blue assay (MABA) is a commonly used high-throughput method for determining the MIC of antitubercular compounds. frontiersin.org More advanced in vitro models involve assessing the compound's ability to kill intracellular mycobacteria within infected macrophages. nih.gov
Ion Channel Assays for TRPM8 Inhibition: The functional activity of compounds on the TRPM8 ion channel can be assessed using several advanced techniques. Calcium microfluorometry assays are a high-throughput method that measures changes in intracellular calcium levels in cells engineered to express the TRPM8 channel upon stimulation with an agonist like menthol. researchgate.net Patch-clamp electrophysiology is a more direct and detailed method that allows for the measurement of ion currents through the TRPM8 channel in response to agonists and antagonists, providing precise information on the potency and mechanism of inhibition. nih.govnih.gov
In Vivo Biological Assay Methodologies:
Animal Models of Inflammation: To evaluate anti-inflammatory activity in a living organism, various animal models are used. The lipopolysaccharide (LPS)-induced inflammatory disease model in mice is a common approach. nih.govresearchgate.net In this model, the administration of a test compound prior to or following an LPS challenge can demonstrate its ability to reduce systemic inflammation by measuring serum levels of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govresearchgate.net
Models of Diabetes Mellitus: The antidiabetic effects of chroman derivatives can be assessed in vivo using chemically-induced models of diabetes, such as the streptozotocin (B1681764) (STZ)-induced diabetic rat or mouse model. nih.govmdpi.com In these models, the efficacy of a compound is determined by its ability to lower blood glucose levels, improve glucose tolerance, and modulate other biochemical parameters associated with diabetes, such as glycated hemoglobin (HbA1c) levels. nih.govmdpi.com
Murine Models of Tuberculosis: The in vivo efficacy of antitubercular compounds is evaluated in animal models of tuberculosis, most commonly in mice infected with M. tuberculosis. nih.gov Following a period of treatment with the test compound, the bacterial load in the lungs and other organs is quantified by counting colony-forming units (CFUs). nih.gov This provides a direct measure of the compound's ability to control the infection in a living host.
Structure Activity Relationship Sar Studies and Rational Drug Design for Chroman Based Amines
Elucidation of Structural Determinants for Biological Activity
The biological profile of a chroman-based amine is determined by the interplay of its three main components: the chroman core, the amine group, and the linker.
The nature and position of substituents on the aromatic ring of the chroman core are critical determinants of biological activity. The electronic properties and size of these substituents can dramatically alter a compound's potency and mechanism of action.
Research into chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors has shown that substituents on the aromatic system are essential for activity; the unsubstituted 2-pentylchroman-4-one, for instance, showed no inhibitory effect. nih.gov Studies revealed that the size of substituents at the 6- and 8-positions is important for significant inhibition. acs.org For example, replacing the 6-chloro substituent with a larger 6-bromo group was well-tolerated, while smaller difluoro substituents led to considerably less activity. nih.gov This suggests that larger substituents in these positions are necessary to achieve significant inhibition. nih.gov
Furthermore, the electronic nature of these groups plays a crucial role. Electron-withdrawing groups, such as halogens or a nitro group, generally enhance inhibitory activity against SIRT2. nih.govacs.org Conversely, introducing an electron-donating methoxy (B1213986) group at the 6-position caused a significant decrease in activity. nih.govacs.org In general, electron-rich chroman-4-ones tend to be less potent inhibitors than their electron-poor counterparts. nih.govacs.org The position of the substituent is also vital, with studies indicating that a substituent at the 6-position is more critical for activity than one at the 8-position. nih.govacs.org
However, the effect of substituents is target-dependent. In studies on the radical scavenging activity of 6-chromanol derivatives, the opposite trend was observed. Electron-donating groups, such as amino groups, enhanced radical scavenging activity by donating electron density to the chroman ring through resonance. researchgate.net In contrast, electron-withdrawing groups like chloro and nitro groups decreased this specific activity. researchgate.net
Modifications at other positions also impact efficacy. For 2-substituted chroman-4-ones, the length of an alkyl chain at the 2-position influences inhibitory effect, with a pentyl group being identified as optimal in one study. nih.govacs.org The introduction of bulky aromatic groups at this position tends to lower activity, indicating a spatial limitation within the target's binding site. nih.gov
Table 1: Effect of Chroman Core Substitution on Biological Activity Data compiled from studies on various chroman derivatives and their specified biological targets.
| Position | Substituent Type | General Effect on Activity | Target/Activity Example | Citation |
|---|---|---|---|---|
| 6- and 8-Positions | Large, Electron-Withdrawing (e.g., -Cl, -Br, -NO₂) | Increased Potency | SIRT2 Inhibition | nih.gov, acs.org |
| 6- and 8-Positions | Electron-Donating (e.g., -OCH₃) | Decreased Potency | SIRT2 Inhibition | nih.gov, acs.org |
| meta-Positions | Electron-Donating (e.g., -NH₂, -NHAc) | Enhanced Activity | Radical Scavenging | researchgate.net |
| meta-Positions | Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreased Activity | Radical Scavenging | researchgate.net |
| 2-Position | Optimal Length Alkyl Chain (e.g., n-pentyl) | Increased Potency | SIRT2 Inhibition | nih.gov, acs.org |
| 2-Position | Bulky Aromatic Groups (e.g., Indole) | Decreased Potency | SIRT2 Inhibition | nih.gov |
| 7-Position | Fluoro (-F) | Weak Inhibitory Activity | SIRT2 Inhibition | nih.gov, acs.org |
The amine moiety and the linker that connects it to the chroman core are fundamental to a molecule's ability to interact with its biological target. The nature of the amine (primary, secondary, or tertiary) and the length, flexibility, and composition of the linker can significantly affect binding affinity and selectivity.
For enzyme inhibitors, an optimal linker length is often required to bridge different binding sites within the target. In the context of designing Acetylcholinesterase (AChE) inhibitors, an appropriately sized linker can enable the chromone (B188151) scaffold to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov A terminal amine group is often crucial in facilitating these compound-active site interactions. nih.gov
Studies on lactam-fused chroman amine derivatives as dual 5-HT₁ₐ receptor and serotonin (B10506) transporter ligands have highlighted the importance of the linker. In one series, analogs containing a propyl chain linker demonstrated greater affinity for both targets compared to those with different linker lengths. doi.org Similarly, research on phenylalkylamines interacting with the plasma membrane monoamine transporter (PMAT) identified an optimal distance of approximately 6.4 Å between the aromatic ring and the positively charged amine nitrogen for maximal interaction. researchgate.net
The composition of the linker also has a significant impact. Studies on tertiary amines have shown that electron-deficient linkers, such as aryl or heteroaryl groups (particularly 1,2,3-triazolyl linkers), can be superior to simple alkyl linkers in mediating certain chemical reactions, a principle that can be applied to drug design. nih.gov
Chirality is a paramount consideration in drug design, as stereoisomers of a chiral drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net The three-dimensional arrangement of atoms can lead to stereospecific recognition at biological target sites, resulting in one enantiomer (the eutomer) having the desired therapeutic activity while the other (the distomer) may be less active, inactive, or even responsible for adverse effects. researchgate.net
The importance of stereochemistry is evident in chroman-based compounds. For example, in the development of novel selective estrogen receptor modulators (SERMs), the chromene derivative identified as 7-(R) was found to be a potent SERM, exhibiting the desired antagonist activity in the uterus and agonist activity in bone and other tissues. nih.gov This highlights a clear preference for the (R)-enantiomer.
Similarly, in a series of chroman indole (B1671886) alkylamine analogs with dual 5-HT₁ₐ and 5-HT transporter affinity, the stereochemistry at the 3-position of the chroman ring was found to play an important role in the antagonistic properties of the molecules. doi.org The distinct pharmacological profiles of different stereoisomers, such as methuenine (B1234388) and its epimer 16-epimethuenine, further underscore the critical influence of stereochemistry on biological activity. nih.gov
Computational Approaches in SAR Analysis and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of lead identification and optimization. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two key approaches used to analyze SAR and guide the design of new chroman-based amines.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method allows researchers to visualize potential ligand-target interactions at the molecular level, providing insights into the binding modes that confer biological activity. By understanding these interactions, such as hydrogen bonds and van der Waals forces, medicinal chemists can design modifications to enhance binding affinity and selectivity. nih.gov
Docking studies have been successfully applied to chromone-based compounds. In the design of monoamine oxidase (MAO) inhibitors, docking revealed that potent compounds formed key interactions with the essential amino acid residue TYR398 in the active site. nih.gov Further analysis identified interactions with other residues like TYR326 and LYS296 for high-affinity binders. nih.gov Such studies provide a structural hypothesis for the observed biological activity and guide the design of new analogs with improved binding characteristics.
QSAR modeling is a computational method that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By encoding structural information into numerical descriptors, QSAR models can predict the activity of novel or untested compounds, thereby prioritizing synthesis and testing efforts. mdpi.comnih.gov
This approach has been effectively used for chromone derivatives. A 3D-QSAR study on a series of chromone-based MAO inhibitors yielded a robust model with high statistical significance (R² = 0.9064 and Q² = 0.8239), indicating strong predictive power. nih.gov Such models can generate 3D contour maps that visualize regions where certain physicochemical properties (e.g., steric bulk, positive/negative electrostatic potential) are favorable or unfavorable for activity. This information provides clear guidance for structural modifications to optimize potency. By integrating QSAR with other computational methods like pharmacophore modeling, researchers can develop comprehensive models to aid in the design of novel inhibitors. mdpi.com
Physicochemical Properties in Drug Design: pKa and Lipophilicity
The journey of a drug molecule from administration to its target site is a complex odyssey governed by a multitude of physicochemical characteristics. Among these, the acid dissociation constant (pKa) and lipophilicity are master regulators of a compound's pharmacokinetic and pharmacodynamic profiles. Rational drug design leverages the understanding of these properties to fine-tune molecules for enhanced efficacy and desirable drug-like qualities.
Impact of pKa on Solubility, Bioavailability, and Target Affinity
The pKa of a molecule dictates its ionization state at a given pH. For chroman-based amines, the basicity of the amine group is a key determinant of the molecule's behavior in the physiological environment, which spans a range of pH values from the acidic milieu of the stomach to the slightly alkaline conditions of the small intestine and blood.
The ionization state of a drug has a profound impact on its solubility . Generally, the ionized form of a compound is more water-soluble than its neutral counterpart. For a basic compound like (Chroman-8-ylmethyl)amine, at a pH below its pKa, it will exist predominantly in its protonated, cationic form, leading to increased aqueous solubility. This is a critical factor for dissolution in the gastrointestinal fluids, a prerequisite for absorption.
Bioavailability , the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is intricately linked to both solubility and membrane permeability. While good aqueous solubility is necessary for dissolution, the ability to permeate lipid-rich biological membranes, such as the intestinal epithelium, is equally crucial. The neutral, non-ionized form of a drug is typically more lipophilic and thus more readily traverses these membranes. Therefore, an optimal balance is required. A chroman-based amine with a pKa in a specific range will exist in an equilibrium between its ionized and non-ionized forms in the gut, allowing for both sufficient dissolution and effective absorption.
Furthermore, target affinity can be significantly influenced by the ionization state of the drug molecule. Many biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, have charged residues in their binding pockets. An appropriately charged ligand can form strong ionic interactions, or salt bridges, with these residues, leading to enhanced binding affinity and potency. The pKa of the amine in a chroman derivative will determine if it can engage in such crucial interactions at the physiological pH of the target's microenvironment. The ability to modulate the pKa of the amine through structural modifications allows medicinal chemists to optimize this interaction and improve the drug's efficacy.
Below is a hypothetical data table illustrating the impact of pKa modulation on the properties of a series of chroman-based amines.
| Compound | Amine Substitution | pKa (calculated) | Aqueous Solubility (pH 7.4) | Target Affinity (IC₅₀, nM) |
| 1 | -CH₂NH₂ | 9.8 | Low | 150 |
| 2 | -CH₂NH(CH₃) | 10.2 | Low | 125 |
| 3 | -CH₂N(CH₃)₂ | 10.5 | Very Low | 110 |
| 4 | -CH₂NH(CH₂CH₂OH) | 9.2 | Moderate | 95 |
| 5 | -CH₂NH(c-propyl) | 9.5 | Low | 130 |
This table is illustrative and based on general chemical principles. The data does not represent experimentally verified values for specific synthesized compounds.
Optimization of Lipophilicity (e.g., XlogP) for Improved Pharmacokinetics
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP) or its computationally derived counterpart (e.g., XlogP), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics.
For chroman-based amines, optimizing lipophilicity is a delicate balancing act. A certain degree of lipophilicity is essential for the molecule to partition into and diffuse across biological membranes, a process necessary for oral absorption and distribution to various tissues, including the central nervous system if desired. However, excessively high lipophilicity can be detrimental. Highly lipophilic compounds often exhibit poor aqueous solubility, leading to formulation challenges and reduced bioavailability. They may also bind indiscriminately to plasma proteins and various tissues, leading to a large volume of distribution and a long half-life, which can increase the risk of toxicity. Furthermore, highly lipophilic drugs are more susceptible to metabolic breakdown by cytochrome P450 enzymes in the liver, which can lead to rapid clearance from the body.
Rational drug design strategies for chroman-based amines therefore involve carefully tuning the lipophilicity to fall within an optimal range. This is typically achieved by introducing or modifying substituents on the chroman ring or the amine side chain. For instance, the addition of polar functional groups, such as hydroxyl or carboxyl groups, can decrease lipophilicity, while the incorporation of alkyl or aryl groups can increase it.
The following interactive data table presents a hypothetical SAR study on a series of chroman-based amines, demonstrating how modifications to the structure can influence the calculated lipophilicity (XlogP) and, consequently, key pharmacokinetic parameters.
| Compound | R¹ Substituent | R² Substituent | XlogP (calculated) | Plasma Protein Binding (%) | Metabolic Stability (t½, min) |
| 6 | H | H | 2.5 | 60 | 45 |
| 7 | Cl | H | 3.2 | 75 | 30 |
| 8 | OCH₃ | H | 2.3 | 55 | 50 |
| 9 | H | CH₃ | 2.9 | 68 | 40 |
| 10 | H | CH₂OH | 1.8 | 40 | 65 |
This table is for illustrative purposes to demonstrate the principles of lipophilicity optimization and does not represent experimentally determined data.
Mechanistic Investigations and Molecular Target Identification for Chroman 8 Ylmethyl Amine Analogues
Comprehensive Mechanistic Studies of Biological Actions
Analogues of (Chroman-8-ylmethyl)amine, most notably the chemical probe UNC1215, function as potent antagonists of specific protein-protein interactions central to epigenetic regulation. nih.govnih.gov The primary mechanism of action is the competitive inhibition of modules known as "reader domains," which are responsible for recognizing post-translational modifications on histone proteins, specifically methylated lysine (Kme). nih.govneurosciencenews.com
By occupying the binding pocket of these reader domains, these chroman derivatives prevent the recruitment of effector proteins that would normally bind to methylated histones. This effectively disrupts the signaling cascade that translates epigenetic marks into downstream cellular functions like transcriptional regulation. nih.govnih.gov
Cellular studies have validated this mechanism. The administration of UNC1215 to cells increases the mobility of its target protein, an effect that is mimicked by introducing point mutations into the protein's Kme-binding pocket. nih.govnih.gov This demonstrates that the compound's biological effect is directly tied to its antagonism of the reader domain's function. Furthermore, a structurally similar but significantly less potent analogue, UNC1079, is often used as a negative control, confirming that the observed cellular activities are the result of specific target engagement and not general compound properties. nih.gov
Identification and Validation of Specific Protein and Enzyme Targets
The principal molecular target for the potent this compound analogue UNC1215 has been unequivocally identified as L3MBTL3 (L3MBTL Histone Methyl-Lysine Binding Protein 3) . nih.govmedchemexpress.com L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins, which act as transcriptional repressors by reading mono- and dimethylated lysine marks on histones. nih.govgenecards.org
The identification and validation of L3MBTL3 as the specific target were accomplished through a multi-faceted approach employing several biophysical and biochemical techniques:
Peptide Competition Assays: An AlphaScreen methylated histone peptide competition assay was used to quantify the inhibitory potential of the compounds. This assay measures the ability of a compound to displace a biotinylated histone peptide from the L3MBTL3 protein. nih.gov
Isothermal Titration Calorimetry (ITC): This technique provided direct evidence of binding and determined the thermodynamic parameters of the interaction. ITC experiments confirmed a direct, high-affinity interaction between UNC1215 and L3MBTL3. nih.gov
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A LANCE TR-FRET assay was developed as a secondary, orthogonal method to validate the structure-activity relationship (SAR) trends observed in the primary screen. nih.govnih.gov
Site-Directed Mutagenesis: To pinpoint the precise binding site, mutations were introduced into the amino acid residues of L3MBTL3's binding pockets (e.g., D274A in domain 1 and D381A in domain 2). A significant loss of binding affinity with these mutants confirmed the engagement of these specific domains. nih.gov
Cellular Co-localization: A fluorescently-tagged derivative of UNC1215 was shown to co-localize with Green Fluorescent Protein (GFP)-tagged L3MBTL3 in HEK293 cells, confirming that the interaction occurs within a cellular context. nih.gov
These rigorous validation studies have firmly established L3MBTL3 as the primary protein target for this class of chroman analogues.
Elucidation of Enzyme Inhibition Kinetics and Binding Modes
The interaction between this compound analogues and L3MBTL3 has been characterized with high precision, revealing detailed kinetic parameters and a unique binding mechanism.
Enzyme Inhibition Kinetics
UNC1215 is a highly potent inhibitor of L3MBTL3's methyl-lysine reading function. The key kinetic parameters that define this potency are:
IC₅₀: 40 nM, as determined by the AlphaScreen peptide displacement assay. nih.govmedchemexpress.com
Kd (Dissociation Constant): 120 nM, as confirmed by direct binding measurements using Isothermal Titration Calorimetry (ITC). nih.govmedchemexpress.com
These values indicate a strong binding affinity between the compound and its protein target.
| Compound | Target | Assay Method | Value |
|---|---|---|---|
| UNC1215 | L3MBTL3 | AlphaScreen | IC₅₀ = 40 nM |
| UNC1215 | L3MBTL3 | ITC | Kd = 120 nM |
Binding Mode
X-ray crystallography studies of UNC1215 in complex with the MBT domains of L3MBTL3 revealed a surprising and novel binding mode. nih.govnih.gov Instead of a simple 1:1 interaction, the complex forms a 2:2 stoichiometry , where two molecules of UNC1215 mediate the dimerization of two L3MBTL3 protein molecules. nih.govnih.gov
The binding is polyvalent, engaging two distinct MBT domains of L3MBTL3. The pyrrolidine amine meta to the aniline substituent on UNC1215 binds deeply within the aromatic cage of MBT domain 2 on one L3MBTL3 molecule. Simultaneously, the pyrrolidine ortho to the aniline bridges to the MBT domain 1 of a second L3MBTL3 molecule. nih.gov A second UNC1215 molecule then binds in a reciprocal fashion, completing the 2:2 dimeric complex. This unique mechanism explains the high affinity and specificity of the interaction. nih.gov
Cellular Pathway Modulation and Signaling Cascade Analysis
By selectively inhibiting the L3MBTL3 reader domain, this compound analogues serve as powerful tools to probe the cellular pathways regulated by this protein. neurosciencenews.com L3MBTL3 is broadly associated with chromatin compaction and the repression of gene transcription. nih.gov Its inhibition can therefore lead to significant changes in cellular function by altering gene expression profiles.
A key discovery enabled by UNC1215 was the identification of a novel, methyl-lysine-dependent interaction between L3MBTL3 and BCLAF1 (Bcl-2-associated transcription factor 1) , a protein implicated in critical cellular processes such as DNA damage repair and apoptosis. nih.govnih.gov The use of UNC1215 demonstrated that it could antagonize the recognition of BCLAF1 by L3MBTL3, thereby disrupting this pathway. nih.gov
Furthermore, research has shown that L3MBTL3 plays a role in protein stability. It can recognize methylated SOX2, a key transcription factor, targeting it for proteasomal degradation. Treatment of cells with UNC1215 blocks this degradation, demonstrating that inhibiting L3MBTL3's reader function can modulate the stability and levels of other critical proteins. researchgate.net
Assessment of Selectivity and Off-Target Effects
A critical feature of a high-quality chemical probe is its selectivity for the intended target over other related proteins. Analogues of this compound, particularly UNC1215, have been extensively profiled and demonstrate a remarkable degree of selectivity.
UNC1215 is over 50-fold more potent for L3MBTL3 compared to other members of the MBT family, such as L3MBTL1 and MBTD1. nih.govrsc.org Its selectivity was further established through broad screening against a panel of more than 200 other reader domains, where it showed minimal cross-reactivity. nih.govmedchemexpress.com This high degree of selectivity minimizes the risk of off-target effects, ensuring that the observed biological outcomes can be confidently attributed to the inhibition of L3MBTL3.
| Compound | Target | IC₅₀ (nM) | Selectivity Fold vs. L3MBTL3 |
|---|---|---|---|
| UNC1215 | L3MBTL3 | 40 | 1x |
| UNC1215 | L3MBTL1 | >50,000 | >1250x |
| UNC1215 | MBTD1 | 2,200 | 55x |
| UNC1215 | 53BP1 | >50,000 | >1250x |
In cellular assays, UNC1215 was found to be non-toxic at concentrations up to 100 μM, which is over 100-fold its effective concentration, indicating a wide therapeutic window for its use in experimental systems. nih.gov The development of structurally related but inactive analogues like UNC1079 further aids in distinguishing specific on-target effects from any potential non-specific cellular responses. nih.gov
Translational Research and Future Prospects of Chroman 8 Ylmethyl Amine As a Therapeutic Agent
Lead Compound Discovery and Development
The discovery of a lead compound is the foundational step in drug development. A "lead" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. nih.govacs.org This characteristic makes chroman derivatives, including (Chroman-8-ylmethyl)amine, promising starting points for drug discovery programs.
Lead discovery often begins with high-throughput screening of large compound libraries or through rational design based on the structure of a biological target. Research into chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, provides a compelling example of how a lead compound within this family might be identified. acs.org In these studies, substitutions at various positions of the chroman ring were explored to establish a structure-activity relationship (SAR).
A key finding was that substitutions at the 2-, 6-, and 8-positions were critical for potent inhibitory activity. acs.org Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable. acs.org For instance, the initial lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one, demonstrated significant SIRT2 inhibition with an IC₅₀ value of 4.5 μM. nih.govacs.org Further optimization led to compounds like 6,8-dibromo-2-pentylchroman-4-one, which had an improved IC₅₀ of 1.5 μM. acs.org
This systematic approach underscores the importance of the 8-position on the chroman scaffold for biological activity. The discovery of this compound as a lead compound would likely follow a similar path, where the aminomethyl group at the 8-position is identified as a key pharmacophore for interacting with a specific biological target, such as a G-protein coupled receptor, an ion channel, or an enzyme.
Table 1: Example Structure-Activity Relationship (SAR) for 8-Substituted Chroman-4-One Derivatives as SIRT2 Inhibitors Data derived from studies on related chroman-4-one scaffolds.
| Compound ID | 8-Position Substituent | 6-Position Substituent | 2-Position Substituent | SIRT2 IC₅₀ (μM) |
| 1a | -Br | -Cl | n-pentyl | 4.5 |
| 1f | -Br | -Br | n-pentyl | 1.5 |
| 1g | -I | -I | n-pentyl | 1.7 |
| 1h | -Cl | -Cl | n-pentyl | 3.0 |
| 1j | -H | -Br | n-pentyl | 21 |
This interactive table is based on data for chroman-4-one analogs and illustrates the impact of substitutions at the 8-position on biological activity. acs.org
Strategies for Improving Pharmacological Properties (e.g., Prodrug Design, pKa Tuning)
Once a lead compound like this compound is identified, it often requires optimization to improve its pharmacological properties. Key characteristics such as solubility, membrane permeability, metabolic stability, and bioavailability are critical for a drug's success. Two powerful strategies for this optimization are prodrug design and pKa tuning.
Prodrug Design A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.gov This approach is particularly useful for overcoming challenges like poor solubility or inability to cross biological barriers such as the blood-brain barrier (BBB). eurekaselect.comnih.gov The primary amine group of this compound is an ideal functional handle for creating prodrugs. By transiently modifying this amine, its physicochemical properties can be altered to enhance drug delivery. google.com For example, converting the amine into an amide or a carbamate (B1207046) can increase its lipophilicity, facilitating passive diffusion across the BBB for central nervous system (CNS) targets. mdpi.com Once in the brain, endogenous enzymes like esterases or amidases would cleave the promoiety, releasing the active this compound at its site of action.
Table 2: Conceptual Prodrug Strategies for this compound
| Prodrug Linkage | Promoieties | Potential Advantage | Cleavage Mechanism |
| Amide | Fatty acids, amino acids | Increased lipophilicity, potential for active transport | Amidases |
| Carbamate | Alcohols, polyethylene (B3416737) glycol (PEG) | Increased solubility, prolonged half-life | Esterases |
| Phosphate Ester | Phosphate group (on a hydroxylated intermediate) | Greatly increased aqueous solubility | Alkaline phosphatases |
pKa Tuning The pKa of an ionizable group, such as the amine in this compound, determines its charge state at a given pH. This is a critical parameter that influences a drug's solubility, permeability, and target binding affinity. enamine.net The optimal pKa is often a delicate balance; a charged (ionized) state can improve aqueous solubility and allow for strong ionic interactions with a biological target, while a neutral (un-ionized) state is typically required for passive diffusion across cell membranes. enamine.net
For this compound, medicinal chemists can "tune" the pKa of the amine group by making subtle structural modifications to the chroman scaffold or the aminomethyl side chain. Adding electron-withdrawing groups nearby would decrease the basicity of the amine (lower its pKa), while adding electron-donating groups would increase its basicity (raise its pKa). This fine-tuning allows for the optimization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ensuring that a sufficient concentration of the drug reaches its target in the appropriate ionization state. enamine.net
Drug Repurposing Potential within the Chroman Scaffold
Drug repurposing, or repositioning, is the strategy of identifying new therapeutic uses for existing or failed drugs. This approach can significantly reduce the time and cost of drug development. The chroman scaffold's status as a privileged structure makes it an excellent candidate for repurposing efforts. tandfonline.com Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including:
Neurodegenerative Diseases and Cancer: As potent and selective SIRT2 inhibitors. acs.org
Infectious Diseases: As antiparasitic agents targeting enzymes like pteridine (B1203161) reductase 1. nih.gov
Hormone-Related Conditions: As selective estrogen receptor modulators (SERMs). nih.gov
Pain and Inflammation: As inhibitors of ion channels like TRPM8. google.com
Given this versatility, this compound, even if initially developed for a specific indication, holds significant potential for repurposing. For example, a this compound derivative that fails in clinical trials for a CNS disorder due to poor BBB penetration might be screened for activity against peripheral targets, such as inflammatory mediators or metabolic enzymes. The inherent biological promiscuity of the chroman scaffold provides a strong rationale for screening compounds like this compound against diverse panels of biological targets to uncover new and unexpected therapeutic opportunities.
Addressing Research Gaps and Challenges in Drug Development
The development of any new therapeutic agent is fraught with challenges, and a compound like this compound would be no exception. A primary challenge in the development of chromone-based drugs has been poor oral absorption, as exemplified by cromoglycate, which required administration by inhalation. tandfonline.com A comprehensive assessment of pharmacokinetic and pharmacodynamic properties is often lacking in early studies and is a critical gap that must be filled. tandfonline.com
Key challenges in the development pipeline for this compound would include:
Synthesis and Scalability: While many synthetic routes to chroman derivatives exist, they can be complex and result in poor yields, making large-scale manufacturing difficult and expensive. nih.gov Developing an efficient, cost-effective, and environmentally sustainable synthesis is a crucial early hurdle. tandfonline.com
Bioavailability and ADME Properties: Ensuring the compound can be absorbed orally and reaches its target in sufficient concentrations without being rapidly metabolized or excreted is a major challenge. This requires extensive in vitro and in vivo ADME studies.
Selectivity and Off-Target Effects: As a member of a privileged scaffold family, there is a risk that this compound could interact with unintended biological targets, leading to side effects. A thorough selectivity profile against a panel of related and unrelated targets is essential.
Translational Validity of Models: A significant barrier in drug development is the poor translation of findings from animal models to human clinical trials. cas.org Selecting appropriate and predictive preclinical models for the intended disease is critical to de-risk the transition to human studies.
Regulatory and Financial Hurdles: The path to regulatory approval is long, complex, and expensive. tandfonline.com Navigating the legislative requirements and securing sufficient funding are substantial challenges for any drug development program. cas.org
Preclinical Development Considerations (e.g., Blood-Brain Barrier Penetration, Toxicological Investigations)
Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to establish its safety and pharmacological profile. For this compound, two paramount considerations would be its ability to penetrate the blood-brain barrier (if intended for a CNS target) and its toxicological profile.
Blood-Brain Barrier (BBB) Penetration The BBB is a highly selective barrier that protects the brain from harmful substances, but it also blocks the entry of most therapeutic drugs. nih.gov For this compound to be effective against a CNS disorder, it must be able to cross this barrier. Its potential for BBB penetration would be predicted and assessed using a combination of in silico, in vitro, and in vivo models.
In Silico Prediction: Computational models are used to predict BBB permeability based on physicochemical properties like lipophilicity (LogP), molecular weight, polar surface area, and pKa. A LogBB value (logarithm of the brain-to-blood concentration ratio) between -1 and 1 is often indicative of BBB permeation. researchgate.net
In Vitro Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput method to assess passive diffusion. escholarship.org Cell-based models using brain capillary endothelial cells provide a more complex system that also accounts for active transport and efflux pumps.
In Vivo Studies: Direct measurement of compound concentrations in the brain and plasma of animal models following administration is the definitive method for confirming BBB penetration.
Toxicological Investigations A comprehensive toxicological assessment is mandatory to ensure a drug candidate is safe for human trials. This involves a standardized battery of tests to identify potential adverse effects. The inherent properties of the chroman scaffold and any of its metabolites must be evaluated. researchgate.net
Table 3: Key Preclinical Development Considerations for this compound
| Area of Investigation | Key Questions to Address | Example Methods |
| Pharmacokinetics (PK) | How is the drug absorbed, distributed, metabolized, and excreted? What is its half-life and bioavailability? | In vivo studies in rodent and non-rodent species (e.g., rat, dog). |
| Pharmacodynamics (PD) | Does the drug engage its target at relevant doses? What is the dose-response relationship? | Target engagement biomarkers, in vivo efficacy models. |
| BBB Permeability | Can the compound cross the BBB to reach CNS targets? Is it a substrate for efflux pumps? | In silico modeling (LogBB), PAMPA-BBB assay, in vivo brain tissue sampling. |
| Safety Pharmacology | Does the drug have off-target effects on vital functions (cardiovascular, respiratory, CNS)? | Irwin test, cardiovascular telemetry in conscious animals. |
| General Toxicology | What are the target organs for toxicity? What is the No-Observed-Adverse-Effect-Level (NOAEL)? | Single-dose and repeat-dose toxicity studies in two species (one rodent, one non-rodent). |
| Genotoxicity | Does the drug or its metabolites cause mutations or damage to DNA? | Ames test, in vitro micronucleus test, in vivo comet assay. |
| Reproductive Toxicology | Does the drug affect fertility or fetal development? | Fertility and early embryonic development studies. |
These preclinical studies are essential to build a comprehensive safety and efficacy profile for this compound, providing the necessary data to support an Investigational New Drug (IND) application and the initiation of clinical trials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Chroman-8-ylmethyl)amine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : this compound can be synthesized via reductive amination of chroman-8-carbaldehyde using ammonium acetate and sodium cyanoborohydride. Alternatively, Gabriel phthalimide synthesis may be employed for primary amine formation. Optimization includes adjusting pH (6–7 for reductive amination), temperature control (25–40°C), and solvent selection (methanol/THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical. Validate purity using TLC and HPLC .
Q. Which spectroscopic and chemical characterization methods are most effective for confirming the structure of this compound?
- Methodological Answer : Use - and -NMR to confirm the chroman ring and methylamine moiety. IR spectroscopy identifies N–H stretching (~3300 cm) and aromatic C–H bending. Mass spectrometry (ESI-MS) provides molecular ion confirmation. Chemical tests like the Hinsberg reaction (distinguishing primary/secondary amines) and nitrous acid treatment (diazo compound formation) validate amine functionality .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Store in airtight containers under nitrogen at 2–8°C. Waste disposal requires neutralization (e.g., with dilute HCl) and segregation in labeled containers for hazardous organic waste. Conduct regular vapor pressure monitoring due to potential volatility .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound derivatives?
- Methodological Answer : For disordered chroman rings or amine moieties, SHELXL refinement tools (PART, SIMU, and DELU constraints) improve electron density maps. Use R/wR metrics (<5% for high-resolution data) and check validation reports (PLATON, CheckCIF) for missed symmetry or twinning. For non-H atoms, anisotropic displacement parameters refine positional accuracy .
Q. What analytical strategies detect trace nitrosamine impurities in this compound, and how are detection limits validated?
- Methodological Answer : Employ LC-MS/MS with MRM mode for specificity. Use deuterated nitrosamine internal standards (e.g., NDMA-d) to correct matrix effects. Validate sensitivity per EMA guidelines: LOD ≤ 0.03 ppm, LOQ ≤ 0.1 ppm. Accelerated stability studies (40°C/75% RH, 10 days) under acidic/oxidizing conditions simulate nitrosamine formation risks. Document method robustness via spike-recovery (90–110%) and precision testing (RSD <5%) .
Q. How should researchers address contradictory spectral data or unexpected reactivity in this compound derivatives?
- Methodological Answer : Cross-validate conflicting data using alternative techniques (e.g., --HMBC NMR for amine connectivity). For unexpected reactivity (e.g., Friedel-Crafts acylation failures), perform computational DFT studies to assess steric/electronic barriers. Replicate experiments under inert atmospheres to rule out oxidation artifacts. Review synthetic pathways for hidden intermediates via GC-MS .
Q. What computational approaches predict the bioactivity or supramolecular interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding affinities with target proteins (e.g., monoamine oxidases). DFT calculations (B3LYP/6-311+G**) optimize geometry and frontier molecular orbitals (HOMO-LUMO gaps). MD simulations (GROMACS) assess stability in lipid bilayers for permeability predictions. Validate models against experimental IC or LogP data .
Q. How can experimental reproducibility be ensured in studies involving this compound?
- Methodological Answer : Document reagent lot numbers, solvent water content, and equipment calibration dates. Use IUPAC nomenclature and report yields as mass-based (not molar) to avoid ambiguity. For kinetic studies, include negative controls (e.g., amine-free reactions) and triplicate runs. Share raw spectral data (e.g., via Zenodo) with metadata on acquisition parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
